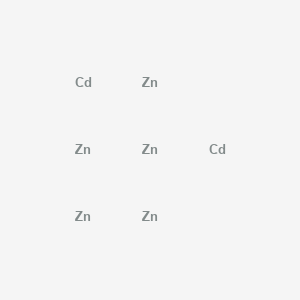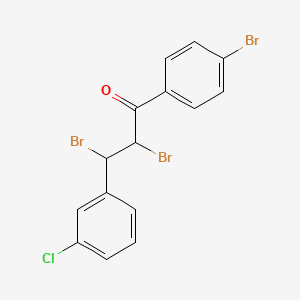
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of bromine and chlorine substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable phenyl ketone, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The chlorination of the phenyl ring can be achieved using chlorine gas or other chlorinating agents like sulfuryl chloride.
Coupling Reaction: The final step may involve coupling the brominated and chlorinated phenyl rings with a propanone backbone using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions will yield corresponding alcohols or acids.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of bromine and chlorine atoms can make the compound reactive towards nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-phenyl-: Similar structure but lacks the chlorine substituent.
1-Propanone, 2,3-dibromo-1-(4-chlorophenyl)-3-(3-chlorophenyl)-: Similar structure but with different halogen substituents.
Propriétés
Numéro CAS |
649739-66-2 |
|---|---|
Formule moléculaire |
C15H10Br3ClO |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br3ClO/c16-11-6-4-9(5-7-11)15(20)14(18)13(17)10-2-1-3-12(19)8-10/h1-8,13-14H |
Clé InChI |
ADRMSSSHMHRCFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


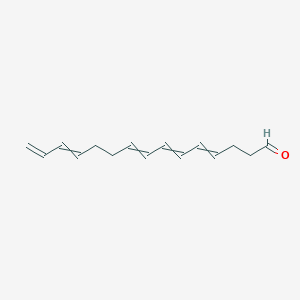



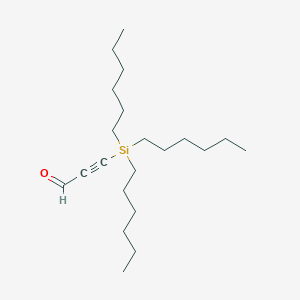
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
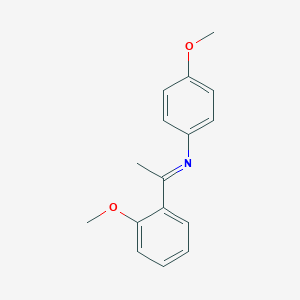

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


